molecular formula C9H6F3NO2 B092662 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene CAS No. 16588-75-3

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B092662
CAS No.: 16588-75-3
M. Wt: 217.14 g/mol
InChI Key: YMQVJIXUIXHEGG-UHFFFAOYSA-N
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Description

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of an isocyanate group (-N=C=O), a methoxy group (-OCH3), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate compound. The general reaction scheme is as follows:

2-Methoxy-5-(trifluoromethyl)aniline+PhosgeneThis compound+HCl\text{2-Methoxy-5-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methoxy-5-(trifluoromethyl)aniline+Phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Substitution Reactions: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst or elevated temperatures.

    Thiols: React with the isocyanate group to form thiocarbamates, typically under ambient conditions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through isocyanate-based conjugation techniques.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Applied in the production of specialty polymers, coatings, and adhesives due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas, carbamates, and thiocarbamates. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

    2-Isocyanato-1-methoxybenzene: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    2-Isocyanato-4-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its chemical behavior and applications.

    4-Isocyanato-1-methoxy-2-(trifluoromethyl)benzene: Positional isomer with different reactivity and applications.

Uniqueness: 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in various chemical syntheses and industrial applications.

Properties

IUPAC Name

2-isocyanato-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(9(10,11)12)4-7(8)13-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVJIXUIXHEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475170
Record name 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-75-3
Record name Benzene, 2-isocyanato-1-methoxy-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHOXY-5-TRIFLUOROMETHYLPHENYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16588-75-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3 g (15.69 mmol) of 2-methoxy-5-trifluoromethylaniline are dissolved in 100 ml of dichloromethane, and 6.73 g (31.39 mmol) of 1,8-bis(dimethylamino)naphthalene are added. At 0–5° C., 2.24 g (11.3 mmol) of trichloromethyl chloroformate, dissolved in 50 ml of dichloromethane, are added dropwise, and the mixture is stirred at 0° C. for 30 min and then at room temperature for 60 min. At 0° C., the mixture is washed with 1N hydrochloric acid, ice-water and sodium bicarbonate solution. Drying over magnesium sulphate and removal of the solvent by distillation gives the product. The isocyanate is then used for the subsequent reactions without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
2.24 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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